3-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol
Overview
Description
This compound is a derivative of tetramethyltetrahydronaphthalene, which is a class of compounds that have been studied for their various properties . It is structurally similar to 3-bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine .
Synthesis Analysis
A one-step procedure was developed for the multigram synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol, and its three 1-substituted derivatives . The synthesis involved direct alkylation of unsubstituted catechol with 2,5-dichloro-2,5-dimethylhexane in methylene chloride in the presence of 1.5 equiv of AlBr3 .Molecular Structure Analysis
The molecular structure of this compound is based on the tetramethyltetrahydronaphthalene skeleton, with a propan-1-ol group attached to the 3-position . Detailed NMR and mass spectrometry studies indicate that the ligand forms complexes with lanthanide (III) perchlorates where the aliphatic rings are conformationally constrained .Chemical Reactions Analysis
The compound has been studied for its reactivity with various reagents. For example, it has been shown to form complexes with lanthanide (III) perchlorates .Mechanism of Action
Target of Action
Similar compounds are known to interact with various receptors and enzymes in the body .
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, influenced by factors such as solubility, stability, and molecular size .
Result of Action
Similar compounds are known to induce various cellular responses, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Future Directions
Properties
IUPAC Name |
3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O/c1-16(2)9-10-17(3,4)15-12-13(6-5-11-18)7-8-14(15)16/h7-8,12,18H,5-6,9-11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFAPSAGLLWPJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)CCCO)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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